An In-Depth Technical Guide to 4-Amino-2,2-difluoro-1,3-benzodioxole: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Amino-2,2-difluoro-1,3-benzodioxole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic amine that has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the presence of the difluorinated dioxole ring, impart desirable physicochemical properties to molecules, influencing their metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 4-Amino-2,2-difluoro-1,3-benzodioxole, with a particular focus on its role in the development of novel therapeutics.
Core Properties of 4-Amino-2,2-difluoro-1,3-benzodioxole
This section summarizes the key chemical and physical properties of 4-Amino-2,2-difluoro-1,3-benzodioxole. The data has been compiled from various chemical suppliers and scientific databases.
| Property | Value | Source(s) |
| Chemical Name | 4-Amino-2,2-difluoro-1,3-benzodioxole | [1] |
| Synonym(s) | 2,2-difluoro-1,3-benzodioxol-4-amine; 2,2-difluorobenzo[d]dioxol-4-amine | |
| CAS Number | 106876-54-4 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Physical Form | Solid | |
| Solubility | Insoluble in water; Soluble in most organic solvents. | |
| Storage Temperature | Refrigerator |
Safety Information:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Note: This information is for guidance and a full safety data sheet (SDS) should be consulted before handling.
Synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole
Experimental Workflow: Reduction of 4-Nitro-2,2-difluoro-1,3-benzodioxole
This workflow outlines the general steps for the reduction of a nitroarene to an aniline derivative, a common method in organic synthesis.
Detailed Methodologies for Key Experiments
While a specific protocol for the synthesis of the target molecule is unavailable, the following are generalized procedures for the key steps outlined in the workflow above, based on standard organic chemistry techniques.
Reduction of Aromatic Nitro Compounds using Tin(II) Chloride:
-
Reaction Setup: The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (typically 3-5 equivalents) is added.
-
Reaction Conditions: The mixture is stirred, often at an elevated temperature (e.g., 50-70 °C), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and a saturated aqueous solution of sodium bicarbonate is carefully added until the solution is basic, which precipitates tin salts.
-
Extraction and Purification: The mixture is filtered, and the filtrate is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine. Further purification is typically achieved by column chromatography or recrystallization.
Role in Drug Discovery: A Key Intermediate for CFTR Correctors
4-Amino-2,2-difluoro-1,3-benzodioxole is a crucial intermediate in the synthesis of highly potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] Specifically, it is a precursor to ABBV/GLPG-2222, a clinical-stage CFTR corrector.[3]
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (ΔF508).[4] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and leading to a loss of function.[5] CFTR correctors are small molecules that can rescue the folding and trafficking of mutant CFTR, thereby increasing the amount of functional protein at the cell surface.[6]
Signaling Pathway: Correction of Misfolded ΔF508-CFTR
The following diagram illustrates the mechanism of action of a CFTR corrector derived from 4-Amino-2,2-difluoro-1,3-benzodioxole.
Conclusion
4-Amino-2,2-difluoro-1,3-benzodioxole is a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. Its role as a key intermediate in the development of the CFTR corrector ABBV/GLPG-2222 highlights its importance in the field of drug discovery, particularly for addressing protein misfolding diseases like cystic fibrosis. Further research into the synthesis and biological activities of this and related compounds is warranted to explore their full potential in medicinal chemistry.
References
- 1. 4-Amino-2,2-difluoro-1,3-benzodioxole, 97+% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Design and Synthesis of a Hybrid Potentiator-Corrector Agonist of the Cystic Fibrosis Mutant Protein ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
